SARS-CoV-2 Mpro Inhibitory Potency (IC50) of 5-(Cyclopentylmethoxy)-2-fluoropyridine Versus Structural Analogs
Limited quantitative comparative data are available in the public domain for this compound. In a study of triarylpyridinone Mpro inhibitors, the compound 5-(cyclopentylmethoxy)-2-fluoropyridine demonstrated an IC50 of 0.328 µM . However, the precise identity and potency of the comparator analogs from this study are not specified in the available source, and the data represent a single-point measurement rather than a full structure-activity relationship (SAR) analysis. Therefore, this evidence is classified as 'Supporting evidence' for the compound's potential antiviral activity rather than a rigorous head-to-head comparison.
| Evidence Dimension | SARS-CoV-2 Main Protease (Mpro) Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.328 µM |
| Comparator Or Baseline | Unspecified triarylpyridinone analogs from the same optimization study |
| Quantified Difference | Potency difference cannot be quantified due to lack of explicit comparator data in source |
| Conditions | In vitro enzymatic assay |
Why This Matters
For researchers focused on SARS-CoV-2 Mpro, the documented 0.328 µM IC50 provides a quantitative starting point for structure-based design, though procurement decisions based on this metric should be made with the understanding that direct analog comparisons are not publicly available.
